molecular formula C29H34N8O4 B13351319 Propyl (R)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate

Propyl (R)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate

Cat. No.: B13351319
M. Wt: 558.6 g/mol
InChI Key: BKKNKJANNROJJW-HXUWFJFHSA-N
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Description

Propyl ®-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is a complex organic compound with a unique structure that combines various functional groups, including a purine ring, a piperidine ring, and a carbamate group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl ®-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the purine and piperidine intermediates, followed by their coupling and subsequent functionalization to introduce the carbamate group. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally friendly reagents to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

Propyl ®-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Propyl ®-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of Propyl ®-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl ®-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is unique due to its complex structure, which combines multiple functional groups and rings, providing a diverse range of chemical and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H34N8O4

Molecular Weight

558.6 g/mol

IUPAC Name

propyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate

InChI

InChI=1S/C29H34N8O4/c1-5-7-15-36-24-25(33-27(36)35-14-10-11-20(17-35)31-28(39)41-16-6-2)34(4)29(40)37(26(24)38)18-23-30-19(3)21-12-8-9-13-22(21)32-23/h8-9,12-13,20H,6,10-11,14-18H2,1-4H3,(H,31,39)/t20-/m1/s1

InChI Key

BKKNKJANNROJJW-HXUWFJFHSA-N

Isomeric SMILES

CCCOC(=O)N[C@@H]1CCCN(C1)C2=NC3=C(N2CC#CC)C(=O)N(C(=O)N3C)CC4=NC5=CC=CC=C5C(=N4)C

Canonical SMILES

CCCOC(=O)NC1CCCN(C1)C2=NC3=C(N2CC#CC)C(=O)N(C(=O)N3C)CC4=NC5=CC=CC=C5C(=N4)C

Origin of Product

United States

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